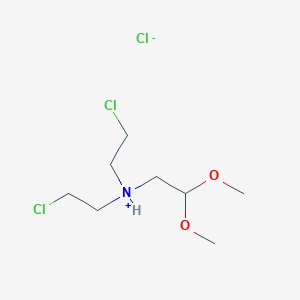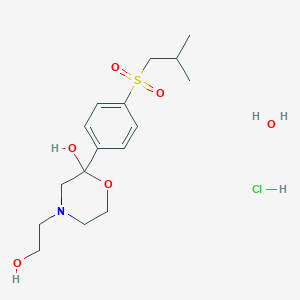benzene CAS No. 100404-06-6](/img/structure/B217147.png)
[(Methylphenyl)methyl](phenylmethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Methylphenyl)methyl](phenylmethyl)benzene, also known as 1,3-diphenyl-1-(2-tolyl)propane, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as diarylmethanes, which are characterized by the presence of two aryl groups attached to a central carbon atom. The unique structure of [(Methylphenyl)methyl](phenylmethyl)benzene makes it a valuable tool for investigating a wide range of biological processes.
作用機序
The mechanism of action of [(Methylphenyl)methyl](phenylmethyl)benzene is not fully understood. However, it is believed that this compound works by binding to specific sites on proteins and altering their activity. This can lead to changes in cellular signaling pathways and other biological processes.
Biochemical and Physiological Effects
[(Methylphenyl)methyl](phenylmethyl)benzene has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways. It has also been shown to alter the activity of ion channels, which are important for the regulation of cellular function.
実験室実験の利点と制限
One of the primary advantages of using [(Methylphenyl)methyl](phenylmethyl)benzene in lab experiments is its ability to label proteins in real-time. This can provide valuable insights into the dynamics of protein-protein interactions and other biological processes. However, one limitation of this compound is its potential toxicity. Care must be taken when working with this compound to ensure that it does not have adverse effects on cells or organisms.
将来の方向性
There are a number of potential future directions for research involving [(Methylphenyl)methyl](phenylmethyl)benzene. One area of interest is the development of new labeling techniques that allow for even more precise tracking of protein-protein interactions. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of diseases involving aberrant protein activity. Finally, researchers may also explore the use of [(Methylphenyl)methyl](phenylmethyl)benzene in the development of new diagnostic tools for the early detection of disease.
合成法
[(Methylphenyl)methyl](phenylmethyl)benzene can be synthesized using a variety of methods, including the Friedel-Crafts alkylation reaction. This reaction involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product can then be further reacted with another aryl halide to form [(Methylphenyl)methyl](phenylmethyl)benzene.
科学的研究の応用
[(Methylphenyl)methyl](phenylmethyl)benzene has been widely used in scientific research as a tool for investigating a variety of biological processes. One of the primary applications of this compound is in the study of protein-protein interactions. By labeling proteins with [(Methylphenyl)methyl](phenylmethyl)benzene, researchers can track the interactions between different proteins in real-time.
特性
CAS番号 |
100404-06-6 |
|---|---|
製品名 |
[(Methylphenyl)methyl](phenylmethyl)benzene |
分子式 |
C14H14O |
分子量 |
272.4 g/mol |
IUPAC名 |
1-benzyl-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H20/c1-17-9-5-6-12-19(17)16-21-14-8-7-13-20(21)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
InChIキー |
SMOZJCPUZPHHKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
正規SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
その他のCAS番号 |
100404-06-6 |
同義語 |
[(methylphenyl)methyl](phenylmethyl)benzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



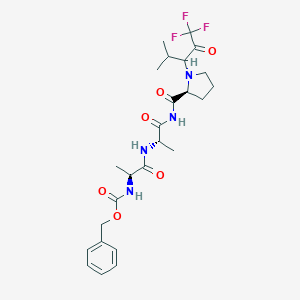
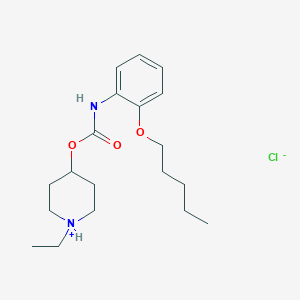

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
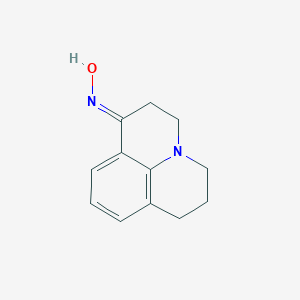
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
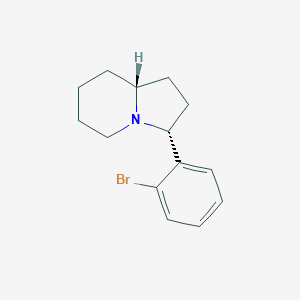

![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
